molecular formula C27H27N3O3S B492720 6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile CAS No. 671200-46-7

6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile

Cat. No.: B492720
CAS No.: 671200-46-7
M. Wt: 473.6g/mol
InChI Key: UBJBNAKKVBKDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a useful research compound. Its molecular formula is C27H27N3O3S and its molecular weight is 473.6g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C22H26N6O2\text{C}_{22}\text{H}_{26}\text{N}_6\text{O}_2

Synthesis Overview

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Nicotinonitrile Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the dimethylphenyl and methoxyphenyl groups is performed via nucleophilic aromatic substitution.
  • Morpholino Group Addition : This is accomplished using morpholine and suitable leaving groups.
  • Final Product Formation : The compound is often converted into its hydrochloride salt form for enhanced solubility and stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance, thiosemicarbazones derived from pyridine structures have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma, with IC50 values in the nanomolar range .

CompoundCell LineIC50 (nM)
ThiosemicarbazonesGlioblastoma10-100
ThiosemicarbazonesBreast Adenocarcinoma5-50

These findings suggest that modifications to the phenyl and morpholino groups in our target compound could enhance its biological activity.

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity is influenced by the electronic properties of the substituents on the aromatic rings. For example, compounds that incorporate electron-withdrawing groups tend to exhibit increased potency due to enhanced interactions with target sites .

Case Studies

  • In Vitro Studies : A study evaluating similar compounds demonstrated their ability to induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage . These effects were attributed to the disruption of cellular signaling pathways essential for cell survival.
  • Comparative Analysis : When comparing various derivatives, those with halogen or nitro substitutions on the ortho position exhibited superior anticancer activity compared to their meta or para counterparts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-18-4-5-21(14-19(18)2)25-15-23(20-6-8-22(32-3)9-7-20)24(16-28)27(29-25)34-17-26(31)30-10-12-33-13-11-30/h4-9,14-15H,10-13,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBNAKKVBKDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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